Ethyl 4-{[5-chloro-2-(methoxycarbonyl)thiophen-3-yl]sulfonyl}piperazine-1-carboxylate
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Overview
Description
ETHYL 4-{[5-CHLORO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with a unique structure that includes a thienyl group, a pyrazine ring, and various functional groups such as chloro, methoxycarbonyl, and sulfonyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[5-CHLORO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thienyl ring, introduction of the chloro and methoxycarbonyl groups, and the final coupling with the pyrazine ring. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[5-CHLORO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
ETHYL 4-{[5-CHLORO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{[5-CHLORO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienyl and pyrazine derivatives with different functional groups. Examples include:
- ETHYL 4-{[5-BROMO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
- ETHYL 4-{[5-CHLORO-2-(CARBOXYMETHYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Uniqueness
The uniqueness of ETHYL 4-{[5-CHLORO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H17ClN2O6S2 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
ethyl 4-(5-chloro-2-methoxycarbonylthiophen-3-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H17ClN2O6S2/c1-3-22-13(18)15-4-6-16(7-5-15)24(19,20)9-8-10(14)23-11(9)12(17)21-2/h8H,3-7H2,1-2H3 |
InChI Key |
ZOQKYTXKLHLRGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(SC(=C2)Cl)C(=O)OC |
Origin of Product |
United States |
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